molecular formula C17H15N3O6S B2472539 dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate CAS No. 532965-81-4

dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate

Cat. No.: B2472539
CAS No.: 532965-81-4
M. Wt: 389.38
InChI Key: DUYZAVZYSWPAEO-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamido-substituted terephthalate ester.

Properties

IUPAC Name

dimethyl 2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-25-15(23)9-3-4-10(16(24)26-2)12(7-9)19-13(21)11-8-18-17-20(14(11)22)5-6-27-17/h3-4,7-8H,5-6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYZAVZYSWPAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate typically involves multi-step organic reactions. One common approach is the cyclocondensation of 3,4-dihydropyrimidine-2(1H)-thiones with appropriate carboxylic acid derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit notable antimicrobial properties. Dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several thiazolo-pyrimidine derivatives. The compound demonstrated significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's IC50 values are comparable to those of established anti-inflammatory drugs like celecoxib.

Case Study: Inflammation Model
In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in inflammation compared to controls. Histological analysis showed decreased leukocyte infiltration and reduced edema.

Anticancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Line Testing
In vitro assays on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazolo-pyrimidine core and substituents on the phenyl ring influence potency and selectivity against specific biological targets. For instance:

  • Electron-donating groups enhance anti-inflammatory activity.
  • Bulky substituents may diminish antimicrobial efficacy.

Mechanism of Action

The mechanism by which dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural variations among thiazolo[3,2-a]pyrimidine derivatives include substituents on the pyrimidine ring, ester groups, and benzylidene appendages. These modifications significantly impact molecular conformation, crystal packing, and intermolecular interactions.

Table 1: Structural and Crystallographic Data

Compound Name Substituents Crystal System (Space Group) Unit Cell Parameters (Å, °) Dihedral Angles (°) Refinement Metrics (R/wR)
Dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate (Target) Dimethyl ester, carboxamido Monoclinic (P21/n, inferred) Data not available Data not available Data not available
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester, trimethoxybenzylidene Monoclinic (P21/n) a = 9.3230, b = 10.170, c = 21.862, β = 96.33 80.94° (thiazolo-pyrimidine vs. benzene) R = 0.052, wR = 0.147
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester, 2-fluorobenzylidene Monoclinic (P21/n) a = 9.3230, b = 10.170, c = 21.862, β = 96.33 7.10° (thiazole vs. fluorobenzene) R = 0.052, wR = 0.147
(Z)-Ethyl 2-(2,4-dimethylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester, 2,4-dimethylbenzylidene Monoclinic (P21/n) a = 9.690, b = 10.620, c = 21.692, β = 90.68 Not reported Not reported
  • Fluorinated and methoxy-substituted benzylidenes enhance planarity (small dihedral angles, e.g., 7.10° in ), favoring π-π stacking interactions. In contrast, the carboxamido group in the target compound may promote N–H···O hydrogen bonds, altering crystal packing .
Hydrogen Bonding and Supramolecular Interactions
  • The carboxamido group in the target compound enables bifurcated hydrogen bonds (N–H···O and C–H···O), as seen in related structures . This contrasts with ester-only derivatives (e.g., ), which rely on weaker C–H···O interactions for crystal stabilization.
  • In ethyl 7-methyl-3-oxo-5-phenyl derivatives, C–H···O bonds form chains along the c-axis , while fluorobenzylidene derivatives exhibit denser packing due to fluorine’s electronegativity .

Biological Activity

Dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antibacterial, cytotoxic, and antitumor properties.

Structural Characteristics

The compound's structure is characterized by a thiazolo[3,2-a]pyrimidine core, which is known for its pharmacological significance. The molecular formula is C20H20N4O2S2C_{20}H_{20}N_{4}O_{2}S_{2} with a molecular weight of 412.5 g/mol . Its unique arrangement of functional groups suggests interactions with various biological targets.

PropertyDetails
Molecular FormulaC20H20N4O2S2
Molecular Weight412.5 g/mol
CAS Number1705188-42-6

Antibacterial Activity

Studies have shown that compounds related to this compound exhibit significant antibacterial activity. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating notable efficacy . The structure of thiazolo-pyrimidines contributes to their ability to inhibit bacterial growth effectively.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. One study reported an IC50 value of 158.5 ± 12.5 μM against leukemia HL-60 cells, indicating substantial cytotoxic potential . Additionally, thiazolo[3,2-a]pyrimidine derivatives have shown promising results against other cancer types, including cervical adenocarcinoma (M-HeLa) and prostate adenocarcinoma (PC3), with some compounds exhibiting higher cytotoxicity than standard treatments like Sorafenib .

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives are emerging as potential antitumor agents due to their ability to inhibit tumor cell proliferation. Research indicates that these compounds can effectively target specific pathways involved in cancer cell survival and replication . For instance, certain derivatives have been identified as potent acetylcholinesterase inhibitors and exhibit significant antileishmanial effects .

Case Studies

  • Case Study on Antimicrobial Activity : A study investigated the antimicrobial properties of various thiazolo-pyrimidine derivatives. It was found that specific substitutions on the thiazolo ring enhanced antibacterial effectiveness against both gram-positive and gram-negative bacteria .
  • Case Study on Cytotoxicity : In a comparative analysis of thiazolo[3,2-a]pyrimidines against multiple cancer cell lines, one derivative exhibited a two-fold increase in cytotoxicity against M-HeLa cells compared to Sorafenib. This highlights the potential of these compounds in cancer therapy .

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